molecular formula C17H13N3O2S B2640879 N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-54-8

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2640879
CAS No.: 881444-54-8
M. Wt: 323.37
InChI Key: IFNROTZNSMTTLE-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in various fields of chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The compound acts as a ligand for PPARγ, modulating its activity and thereby affecting metabolic pathways. Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in lipid metabolism and glucose utilization in adipose tissue and muscle cells . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of glucose and fatty acids. Furthermore, this compound has been reported to impact cell signaling pathways, such as the insulin signaling pathway, enhancing insulin sensitivity and glucose uptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As a ligand for PPARγ, the compound binds to the receptor’s ligand-binding domain, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivators and the subsequent transcription of target genes involved in glucose and lipid metabolism. Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of gene expression and metabolic pathways, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and renal toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with PPARγ leads to the activation of genes involved in fatty acid oxidation and glucose utilization, promoting energy expenditure and reducing lipid accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions enable the compound to reach its target sites, such as the nucleus, where it can exert its effects on gene expression and metabolic pathways. The localization and accumulation of this compound within cells are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The nuclear localization of this compound is essential for its role in regulating gene expression and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)acetamide
  • N-(2-benzoylphenyl)oxalamate
  • N1, N2-bis(2-benzoylphenyl)oxalamide

Uniqueness

N-(2-benzoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to its analogs. The methyl group at the 4-position of the thiadiazole ring also contributes to its unique chemical properties and reactivity .

Properties

IUPAC Name

N-(2-benzoylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-11-16(23-20-19-11)17(22)18-14-10-6-5-9-13(14)15(21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNROTZNSMTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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